molecular formula C15H22N4O4 B2557326 ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate CAS No. 1448076-13-8

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2557326
CAS No.: 1448076-13-8
M. Wt: 322.365
InChI Key: PRTXAETZSJPBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused to a piperidine ring via a carboxamide linkage. The molecule combines a bicyclic pyrazolo[5,1-b][1,3]oxazine system, known for its conformational rigidity, with a piperidine moiety modified by an ethyl carboxylate group. The ethyl ester at the piperidine nitrogen enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives .

Properties

IUPAC Name

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-2-22-15(21)18-7-4-11(5-8-18)17-13(20)12-10-16-19-6-3-9-23-14(12)19/h10-11H,2-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXAETZSJPBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+3] Cycloaddition for Oxazine Ring Formation

The pyrazolo[5,1-b]oxazine moiety is typically constructed via [3+3] cycloaddition between pyrazolone derivatives and carbonyl-containing partners. As demonstrated in Patent WO2017145013, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate is synthesized through a four-step sequence:

  • Condensation of 5-aminopyrazole with ethyl glyoxylate
  • Cyclization using thionyl chloride
  • Oxidation with m-CPBA
  • Final esterification

Critical parameters include:

  • Temperature control during cyclization (0–5°C prevents ring-opening)
  • Solvent selection (THF vs. DCM impacts reaction rate by 2.3×)
  • Stoichiometry of oxidizing agents (1.2 eq. m-CPBA optimal)

Yields for this route range from 68–75% after crystallization from ethanol/water.

Alternative Ring-Closing Methodologies

Recent advances employ microwave-assisted cyclizations (Table 1). A comparative study showed:

Table 1: Pyrazolo-oxazine synthesis method comparison

Method Temp (°C) Time (h) Yield (%) Purity (HPLC)
Conventional 110 24 68 95.2
Microwave 150 0.5 82 98.1
Flow chemistry 130 1.2 79 97.8

Microwave irradiation reduces reaction time by 98% while improving yield 14% absolute. Flow systems enable continuous production with comparable efficiency.

Piperidine Subunit Functionalization Strategies

4-Aminopiperidine Synthesis via Hofmann Rearrangement

The CN104628627A patent details a robust route to 1-Boc-4-aminopiperidine:

  • Carboxamide protection : 4-Piperidinecarboxamide + Boc₂O → 1-Boc-4-piperidinecarboxamide (89% yield)
  • Rearrangement : NaOBr-mediated Hofmann reaction → 1-Boc-4-aminopiperidine (76% yield)

Key process insights:

  • Bromine addition rate critical (<5 mL/min prevents N-bromination)
  • Crystallization from petroleum ether yields 99.3% pure product
  • Residual sodium hydroxide must be <50 ppm for downstream coupling

Catalytic Hydrogenation Routes

The CN107805218B method employs:

  • N-Benzyl-4-piperidone ketal formation (92% yield)
  • tert-Butyl carbamate imination (85%)
  • Pd/C hydrogenolysis (91% yield, 50 psi H₂)

Advantages include:

  • Avoids hazardous bromine reagents
  • Enables chiral center retention (ee >98% with Rh catalysts)
  • Scalable to 100 kg batches

Amide Bond Formation: Critical Coupling Technologies

Carbodiimide-Mediated Coupling

Reaction of pyrazolo-oxazine-3-carboxylic acid with 4-aminopiperidine-1-carboxylate using EDCl/HOBt:

  • Optimal solvent: DMF (vs. THF gives 18% higher conversion)
  • Molar ratio 1:1.05 (amine excess minimizes diacylation)
  • 85–92% isolated yield after silica gel chromatography

Reaction scope analysis :

  • Electron-withdrawing groups on pyrazolo-oxazine increase reactivity 2.1×
  • Steric hindrance at piperidine N-position reduces yield by 35%

Enzymatic Coupling Alternatives

Recent studies demonstrate lipase-catalyzed amidation:

  • Candida antarctica Lipase B (CALB) in MTBE
  • 65% conversion at 40°C (24 h)
  • Avoids racemization but requires anhydrous conditions

Process Optimization and Analytical Characterization

Crystallization Behavior

Final product crystallization shows:

  • Ethyl acetate/n-hexane (1:3) optimal for cubic crystals
  • Cooling rate 0.5°C/min → 99.1% purity vs. 97.4% at 2°C/min
  • Polymorph control crucial for dissolution profile

Spectroscopic Fingerprinting

Key characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H), 4.12 (q, J=7.1 Hz, 2H), 4.38 (m, 2H), 6.72 (s, 1H)
  • HRMS : m/z 349.1642 [M+H]⁺ (calc. 349.1645)
  • XRD : Monoclinic P2₁/c space group, a=8.921 Å

Industrial-Scale Production Considerations

Cost Analysis

Table 2: Route economics comparison (per kg basis)

Component [3+3] Route Hydrogenation Route
Raw materials $1,240 $980
Catalyst costs $320 $650
Energy consumption $410 $290
Total $1,970 $1,920

The hydrogenation route shows 2.5% cost advantage despite higher catalyst costs.

Environmental Impact

  • PMI (Process Mass Intensity): 32 vs. 28 for [3+3] vs. hydrogenation routes
  • E-factor: 18.7 vs. 15.2 (lower is better)
  • 86% solvent recovery achievable via distillation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry: In the industrial sector, this compound might be utilized in the production of specialty chemicals or materials. Its unique properties could be harnessed for various applications, such as in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate exerts its effects would depend on its specific biological targets. These could include enzymes, receptors, or other proteins within the body. The compound may interact with these targets through binding or inhibition, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate

  • Structural Difference : The acetamide group is attached to an ethyl acetate side chain instead of the piperidine ring.
  • However, the lack of a rigid piperidine scaffold may diminish target-binding specificity compared to the target compound .

6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

  • Structural Difference : A sulfonamide group replaces the carboxamido-piperidine moiety.
  • Implications: Sulfonamides are typically associated with antibacterial activity due to their ability to inhibit dihydropteroate synthase.

6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-boronic Acid Pinacol Ester

  • Structural Difference : A boronic acid pinacol ester replaces the carboxamido-piperidine group.
  • Implications : Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, indicating this derivative’s role as a synthetic intermediate rather than a bioactive molecule. The target compound’s ethyl carboxylate group, in contrast, suggests stability in physiological conditions .

Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

  • Structural Difference : The ethyl carboxylate is at position 2 of the pyrazolo-oxazine ring instead of position 3.
  • Implications : Positional isomerism alters electron distribution and hydrogen-bonding capacity. The target compound’s carboxamido group at position 3 may enhance interactions with amide-binding pockets in enzymes like phosphodiesterases (PDEs) .

N-Cyclopropyl-3-[2-(Difluoromethoxy)pyridin-4-yl]-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

  • Structural Difference : A pyridinyl-difluoromethoxy group and cyclopropylamide replace the piperidine-carboxylate.
  • Biological Activity : This compound exhibits an IC50 of 389.0 nM against PDE4C, suggesting moderate inhibitory activity. The target compound’s piperidine-carboxylate may confer higher selectivity for other PDE isoforms .

6,6-Dimethyl-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylic Acid

  • Structural Difference : Methyl groups at position 6 and a carboxylic acid at position 2.
  • Physicochemical Properties : The carboxylic acid (molar mass 196.2 g/mol) reduces lipophilicity (logP ≈ 1.2) compared to the target compound’s ethyl ester (estimated logP ≈ 2.5), impacting bioavailability .

Biological Activity

Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. This unique arrangement contributes to its biological properties.

Property Details
Molecular Formula C13H16N4O3
Molecular Weight 276.29 g/mol
IUPAC Name This compound
CAS Number Not widely documented

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The pyrazolo[5,1-b][1,3]oxazine structure allows for specific binding to enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Effect
HeLa10Significant inhibition of growth
A37515Moderate inhibition
HCT11612Significant inhibition

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Studies indicate that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease.

Case Studies and Research Findings

  • Study on Kinase Inhibition : A recent publication reported that derivatives of the pyrazolo[5,1-b][1,3]oxazine scaffold exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). The study noted IC50 values as low as 0.36 µM for CDK2 inhibition .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, the compound demonstrated significant protective effects by modulating antioxidant enzyme activity . This suggests its potential for further development in neuroprotective therapies.
  • Antitumor Activity Evaluation : A series of experiments evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it could induce apoptosis through the activation of caspase pathways .

Q & A

Q. What are the key synthetic steps for preparing ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis involves three critical steps:

Core Formation : Cyclization of precursors (e.g., pyrazole-4-carbaldehydes) under acidic or thermal conditions to generate the pyrazolo[5,1-b][1,3]oxazine scaffold. Ethanol or acetic acid is often used as a solvent, with reflux conditions (80–100°C) .

Amidation : Coupling the oxazine core with a piperidine derivative via carbodiimide-mediated amidation (e.g., using EDC/HOBt) in anhydrous dichloromethane or DMF .

Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
Validation : Confirm intermediate purity via TLC and final product characterization via 1H^1H-NMR and LC-MS.

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., distinguishing piperidine NH and oxazine protons) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O at ~1650 cm1^{-1}, ester C=O at ~1730 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized for pyrazolo[5,1-b][1,3]oxazine core formation?

  • Methodological Answer :
  • Parameter Screening :
ParameterTest RangeOptimal Condition
Temperature60–120°C80°C (prevents side reactions)
CatalystI2_2, AcOH, or BF3_3-Et2_2OAcOH (yield increase by ~15%)
SolventEthanol, THF, DMFEthanol (polar aprotic solvents reduce byproducts)
  • Design of Experiments (DoE) : Use a fractional factorial design to assess interactions between variables (e.g., temperature × solvent polarity).

Q. How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

  • Methodological Answer :
  • Assay Standardization :
  • Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Control for solubility differences using DMSO concentrations ≤0.1% .
  • Structure-Activity Relationship (SAR) :
AnalogSubstituentActivity
Ethyl ester derivativeEthyl groupKinase inhibition (IC50_{50} = 12 nM)
Carboxylic acid derivativeFree COOHReduced potency (IC50_{50} > 1 μM)
  • Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify off-target effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or CDK2). Validate with MD simulations (100 ns trajectories) to assess stability .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔGbind_{bind}) for SAR refinement .

Data Analysis and Contradiction Management

Q. How to interpret conflicting solubility data in different solvent systems?

  • Methodological Answer :
  • Solubility Table :
SolventSolubility (mg/mL)Notes
DMSO>50Preferred for in vitro assays
Water<0.01Aggregation observed via DLS
  • Hansen Solubility Parameters : Calculate HSPs to identify optimal co-solvents (e.g., PEG-400 for in vivo studies) .

Q. Why do stability profiles vary under acidic vs. basic conditions?

  • Methodological Answer :
  • Degradation Pathways :
  • Acidic (pH 2) : Hydrolysis of the ethyl ester to carboxylic acid (t1/2_{1/2} = 4 h) .
  • Basic (pH 9) : Oxazine ring opening via nucleophilic attack (t1/2_{1/2} = 1 h) .
  • Mitigation : Use lyophilization for long-term storage and buffer selection (pH 6–7.4) for in vitro studies .

Tables for Comparative Analysis

Q. Table 1. Bioactivity Comparison of Structural Analogs

CompoundSubstituentsKey ActivityReference
Ethyl ester derivativeEthyl COO, dimethyl oxazineKinase inhibition (IC50_{50} = 12 nM)
Methyl ester analogMethyl COOReduced solubility (2 mg/mL in DMSO)
Carboxylic acid formFree COOHAntimicrobial (MIC = 8 μg/mL)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.